molecular formula C18H23NO5S B2577778 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1396765-65-3

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2577778
CAS RN: 1396765-65-3
M. Wt: 365.44
InChI Key: FQZBHQDHASJBOX-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO5S and its molecular weight is 365.44. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base. These compounds, characterized by their spectroscopic, photophysical, and photochemical properties, show remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies and Chemical Screening

Research has explored the synthesis and characterization of compounds with potential for various therapeutic applications. For instance, a study highlighted the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative with known anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Another study conducted by El-Gaby et al. (2018) prepared and evaluated the antimicrobial activity of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, highlighting their potential in developing new antimicrobial agents (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).

Biological Activity and Mechanistic Insights

Research into the biological activity and mechanistic insights of similar compounds has been extensive. A study by Ismail et al. (2003) synthesized and evaluated the antiprotozoal activity of aza-analogues of furamidine, showing significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, as well as in vivo curative effects in a mouse model (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S/c1-12-9-15(10-13(2)17(12)23-3)25(21,22)19-11-18(20,14-6-7-14)16-5-4-8-24-16/h4-5,8-10,14,19-20H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZBHQDHASJBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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